1,1-Dimethylurea

描述

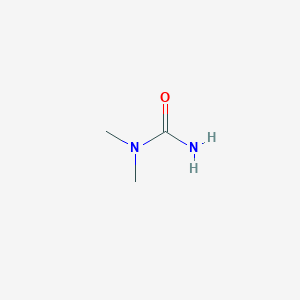

1,1-Dimethylurea (CAS 598-94-7, molecular formula C₃H₈N₂O) is a symmetrically alkylated urea derivative featuring two methyl groups bonded to the same nitrogen atom. It is commercially available as a reagent-grade chemical, widely used in organic synthesis and biochemical studies due to its amphiphilic properties . Its structure enables interactions with biomolecules and water, making it valuable for modulating hydration dynamics in biotechnological applications .

科学研究应用

Pharmaceutical Applications

1,1-Dimethylurea is a precursor in the synthesis of several pharmaceutical compounds. One notable application is its role in the preparation of 3-cyclohexyl-1,1-dimethylurea , which is utilized in the synthesis of the antipsychotic drug cariprazine. The method for synthesizing this compound is advantageous due to its high atom economy and low production costs, making it suitable for industrial applications .

Table 1: Pharmaceutical Compounds Derived from this compound

Agricultural Applications

The compound is also recognized for its herbicidal properties. Diuron, a derivative of this compound, is widely used as a herbicide to control a variety of weeds in agricultural settings. Studies have shown that diuron effectively inhibits photosynthesis by blocking electron flow in chloroplasts, which is critical for plant growth .

Case Study: Environmental Impact of Diuron

A study conducted in Hiroshima Prefecture analyzed the concentration and degradation rates of diuron in river waters. The results indicated that diuron concentrations ranged from 0.35 to 3.6 µg L, with significant degradation observed through both photochemical and biological processes. The half-life of diuron varied depending on environmental conditions, indicating its potential impact on aquatic ecosystems .

Chemical Synthesis

In chemical research, this compound serves as a versatile reagent in organic synthesis. It is employed in various reactions to produce substituted ureas and other nitrogen-containing compounds. For instance, it has been used in the Dowex-50W ion exchange resin-promoted synthesis of N,N'-disubstituted-4-aryl-3-(dimethylamino)butanamide derivatives .

Table 2: Chemical Reactions Involving this compound

Environmental Studies

Research has also highlighted the environmental implications of compounds derived from this compound. For example, diuron's persistence in aquatic environments raises concerns about its potential to pollute coastal waters due to limited degradation under certain conditions . This underscores the need for ongoing monitoring and assessment of its ecological impact.

常见问题

Q. Basic: What are the optimal synthetic routes for 1,1-Dimethylurea, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves the reaction of dimethylamine with urea or its derivatives under controlled conditions. Key variables include solvent choice (e.g., polar aprotic solvents like DMF), temperature (40–80°C), and catalysts (e.g., acid or base catalysts). Purification methods such as recrystallization or column chromatography are critical to isolate high-purity product. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC and adjusting stoichiometric ratios of reactants .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be interpreted?

1H and 13C NMR are essential for confirming the structure, with peaks corresponding to methyl groups (~3.0 ppm for N-methyl) and urea carbonyl (~160 ppm in 13C NMR). IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹). Chromatographic purity is assessed via HPLC with UV detection (λ = 220–240 nm). Mass spectrometry (MS) confirms molecular weight (MW = 88.11 g/mol). Data interpretation requires comparison to reference spectra and calibration with authentic standards .

Q. Advanced: How can computational chemistry models predict the reactivity and stability of this compound under various conditions?

Density functional theory (DFT) calculations can model electron distribution, bond dissociation energies, and reaction pathways. Molecular dynamics (MD) simulations assess stability in solvents or under thermal stress. Parameters like Gibbs free energy (ΔG) and activation energy (Ea) are calculated to predict degradation kinetics. Software tools (e.g., Gaussian, ORCA) validate experimental observations and guide synthetic modifications .

Q. Advanced: What strategies resolve contradictions in experimental data regarding the environmental degradation pathways of this compound?

Contradictions often arise from variable experimental conditions (pH, temperature, microbial activity). Researchers should:

- Replicate studies under standardized conditions.

- Use isotopically labeled compounds (e.g., 13C-urea) to trace degradation products.

- Cross-validate findings with LC-MS/MS and high-resolution mass spectrometry (HRMS).

- Compare results to computational predictions (e.g., hydrolysis rates via DFT) .

Q. Basic: What are the best practices for ensuring experimental reproducibility in studies involving this compound?

- Document detailed protocols (solvent purity, equipment calibration, reaction timelines).

- Include positive/negative controls (e.g., known inhibitors for enzyme assays).

- Report uncertainties in measurements (e.g., ±SD for triplicate runs).

- Share raw data and spectra as supplementary materials .

Q. Advanced: How do structural modifications of this compound influence its chemical behavior and interactions in different environments?

Structure-activity relationship (SAR) studies involve substituting methyl groups with halogens, aryl groups, or heteroatoms. For example:

- Electron-withdrawing groups (e.g., Cl) increase hydrolysis resistance.

- Bulky substituents reduce solubility but enhance thermal stability.

- Comparative studies with analogs (e.g., 1-Methyl-1-phenylurea) reveal steric and electronic effects .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers away from oxidizers.

- Refer to SDS for toxicity data (e.g., LD50, ecotoxicity) .

Q. Advanced: What methodological approaches are used to study the kinetics and thermodynamics of this compound in aqueous solutions?

- Isothermal titration calorimetry (ITC) measures enthalpy changes during hydrolysis.

- UV-Vis spectroscopy tracks degradation kinetics under varying pH/temperature.

- Arrhenius plots determine activation energy (Ea) for decomposition.

- Computational models (e.g., COSMO-RS) predict solubility and solvent interactions .

Q. Advanced: How can researchers integrate existing literature on urea derivatives into novel investigations of this compound?

- Use curated databases (SciFinder, Reaxys) to compile SAR data and reaction mechanisms.

- Critically evaluate sources for reproducibility (e.g., peer-reviewed journals vs. gray literature).

- Cross-reference toxicity and environmental impact studies from EPA DSSTox or PubChem .

Q. Advanced: What techniques are employed to analyze unexpected byproducts or side reactions in this compound synthesis?

- LC-MS/MS identifies low-abundance byproducts (e.g., methyl isocyanate derivatives).

- GC-MS detects volatile impurities.

- X-ray crystallography confirms unexpected crystal structures.

- Mechanistic studies (e.g., isotopic labeling) elucidate reaction pathways .

Methodological Notes

相似化合物的比较

Structural Isomers: 1,1-Dimethylurea vs. 1,3-Dimethylurea

- Structural Differences : 1,3-Dimethylurea (1,3-DMU) differs in the placement of methyl groups on adjacent nitrogen atoms, creating asymmetry.

- Hydration Dynamics :

| Property | This compound | 1,3-Dimethylurea |

|---|---|---|

| Hydrogen-bond dynamics | Moderate slowing | Significant slowing |

| Water rotation effect | Weak | Strong |

Substituted Phenylureas: Herbicidal Activity

This compound derivatives with aromatic substituents are potent herbicides. Key examples include:

- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) :

- Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) :

- Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) :

Thiourea Analogs

Replacing the urea oxygen with sulfur alters electronic properties and biological interactions:

- 3-(4-Chlorophenyl)-1,1-dimethylthiourea :

Alkyl Chain Variations

- 1,1-Diethylurea :

- 1-Ethylurea (1-EU): A monoalkylated analog with weaker effects on hydrogen-bond dynamics than 1,1-DMU, highlighting the importance of dual methyl groups in hydration modulation .

Key Research Findings

- Hydration Modulation : this compound’s symmetric structure balances hydrophobic and hydrophilic interactions, making it superior to 1,3-DMU and 1-EU in applications requiring controlled water dynamics .

- Herbicidal Potency : Chlorine substitution on the phenyl ring (e.g., diuron) maximizes photosynthesis inhibition, while methyl or methoxy groups (e.g., chlorotoluron) improve environmental mobility .

- Synthetic Accessibility : this compound derivatives are synthesized efficiently, with processes optimized for yield, purity, and environmental safety .

准备方法

Synthesis from Urea and Dimethylamine

Reaction Mechanism and Stoichiometry

The reaction between urea and dimethylamine proceeds via an equilibrium mechanism, where urea decomposes into ammonia and cyanic acid, which subsequently reacts with dimethylamine to form DMU . The absence of water is critical to suppress competing hydrolysis of cyanic acid to CO₂ and NH₃, which reduces yield. The stoichiometric ratio of dimethylamine to urea must exceed 2:1 to drive the reaction to completion, with optimal results achieved at a 2.5:1 molar ratio .

Process Optimization and Critical Parameters

Key parameters include:

-

Temperature : 125–130°C to maintain reactants in a liquefied state without solvents .

-

Pressure : Autogenic pressure (~450 psig) to counteract dimethylamine’s volatility .

-

Ammonia Venting : Periodic venting prevents pressure buildup and shifts equilibrium toward DMU formation .

A representative batch process achieves 95% purity and 90% conversion within 1 hour (Table 1) .

Table 1: Urea-Dimethylamine Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Molar Ratio (DMAm:Urea) | 2.5:1 |

| Temperature | 125–130°C |

| Pressure | 450 psig |

| Reaction Time | 60 minutes |

| Conversion | >90% |

| Purity (Crude Product) | 95% |

Industrial Scalability and Product Recovery

The process is ideal for batch operations due to rapid conversion rates. Post-reaction, DMU crystallizes directly, enabling efficient separation via water slurrying and centrifugation . Unreacted dimethylamine is recovered through vacuum distillation, reducing raw material costs by 30–40% .

Synthesis from Sodium Cyanate and Dimethylamine

Reaction Overview and Additive Strategy

This aqueous-phase method involves reacting sodium cyanate (NaCNO) with dimethylamine in the presence of hydrazine removers (e.g., benzaldehyde) and alkalescent oxidants (e.g., sodium hypochlorite) . Additives suppress hydrazine derivatives, which are toxic and difficult to separate from DMU .

Stepwise Process Description

-

Mixing : NaCNO (390 g, 6 mol) and purified water (150 mL) are heated to 60°C .

-

Reaction : 40% dimethylamine solution (676 g, 6 mol) with benzaldehyde and ascorbic acid is added, followed by 2–3 hours of stirring .

-

Oxidation : Sodium hypochlorite and sodium bicarbonate are introduced to degrade residual cyanide impurities .

-

Purification : Reduced-pressure concentration, cooling crystallization, and recrystallization yield 98% pure DMU .

Table 2: Cyanate-Dimethylamine Reaction Outcomes

| Parameter | Value |

|---|---|

| Yield | 440–447 g (73–74% theoretical) |

| Melting Point | 179–182°C |

| Purity (Final Product) | 98% |

Advantages and Limitations

This method eliminates toxic byproducts (e.g., cyanides) but requires stringent pH control and additive management. The use of sodium hypochlorite introduces corrosivity, necessitating specialized equipment .

Comparative Analysis of Preparation Methods

Yield and Purity

-

Urea Route : Higher conversion (90%) but lower initial purity (95%) .

-

Cyanate Route : Lower yield (74%) but superior purity (98%) .

Cost Implications

-

The urea route is 20–30% cheaper due to dimethylamine recycling .

-

The cyanate method incurs higher costs from purification and waste management .

Industrial Production Considerations

Equipment Design

-

Urea Process : High-pressure reactors with ammonia venting systems .

-

Cyanate Process : Glass-lined reactors resistant to hypochlorite corrosion .

Regulatory Compliance

Both methods require adherence to hazardous chemical handling standards (e.g., OSHA PSM). The cyanate route additionally falls under RCRA guidelines for cyanide waste .

属性

IUPAC Name |

1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLOADPFWKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060515 | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |

CAS No. |

598-94-7, 1320-50-9 | |

| Record name | N,N-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 °C | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。